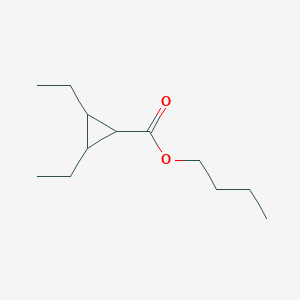
Butyl 2,3-diethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,3-diethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with butyl and diethyl groups, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of diethylcyclopropane-1-carboxylate with butyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,3-diethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butyl or diethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Butyl 2,3-diethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 2,3-diethylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Ethylcyclopropane: A cyclopropane ring substituted with an ethyl group.
Butylcyclopropane: A cyclopropane ring substituted with a butyl group.
Uniqueness
Butyl 2,3-diethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and diethyl groups on the cyclopropane ring makes it a valuable compound for studying steric effects and reactivity.
Propriétés
Numéro CAS |
61452-45-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
butyl 2,3-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-14-12(13)11-9(5-2)10(11)6-3/h9-11H,4-8H2,1-3H3 |
Clé InChI |
XTKCIIJYHPKWFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1C(C1CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


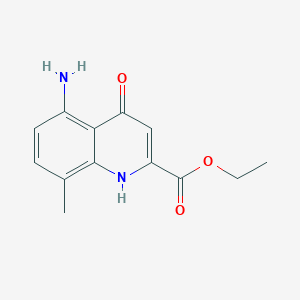
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
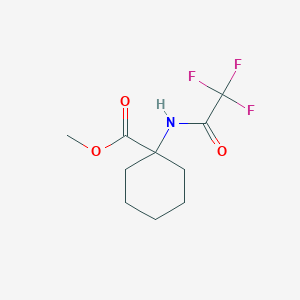
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)



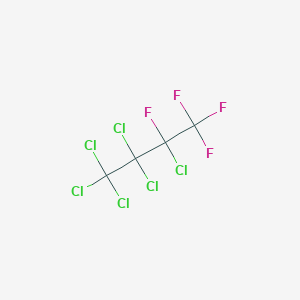
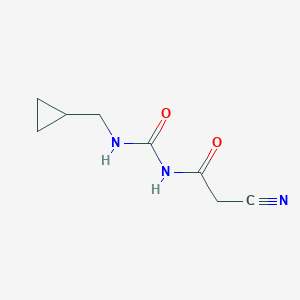


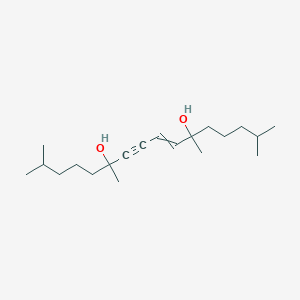
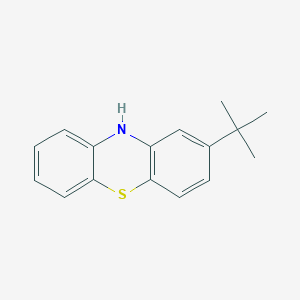
![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
